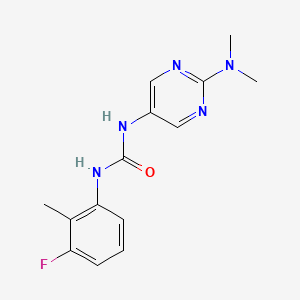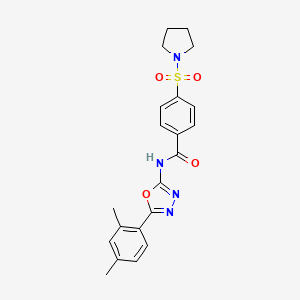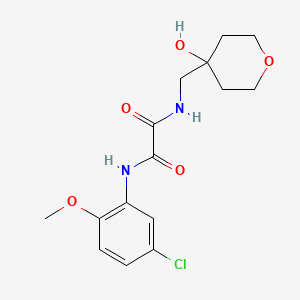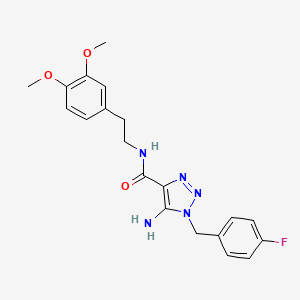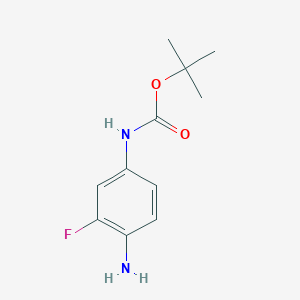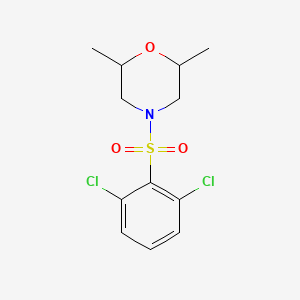![molecular formula C17H23N3O3S B2740898 6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-71-9](/img/structure/B2740898.png)
6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality 6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
One of the primary applications of compounds related to "6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide" is in the synthesis of novel heterocyclic compounds. These compounds have been synthesized to explore their potential antimicrobial activities. For instance, Abdel-rahman et al. (2002) conducted a study on the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, demonstrating the versatility of thienopyridine derivatives in generating biologically active molecules (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Similarly, Al-Sehemi & Bakhite (2005) further expanded on this by synthesizing new heterocyclic compounds containing the cycloalka(e)thieno(2,3-b)pyridine moiety, showcasing the structural diversity achievable with these frameworks (Al‐Sehemi & Bakhite, 2005).
Antimicrobial Activity Studies
Another significant application is the evaluation of antimicrobial activities of these compounds. Azab et al. (2016) synthesized a series of linear dipeptide pyridine and macrocyclic pentaazapyridine candidates, assessing their potential as antimicrobial agents. This study highlights the biological potential of pyridine derivatives in addressing microbial resistance (Azab, Flefel, Sabry, & Amr, 2016). Flefel et al. (2018) also investigated the antimicrobial activities of some synthesized macrocyclic pentaazapyridine and dipeptide pyridine derivatives, further contributing to the field of antimicrobial research (Flefel, Alsafi, Alahmadi, & Amr, 2018).
Synthesis of Novel Pyrido and Thieno Derivatives
Further, research has been conducted on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related compounds. Bakhite et al. (2005) explored the synthesis of these compounds, highlighting the synthetic versatility of thienopyridine derivatives in creating complex heterocyclic systems that can serve as precursors for further chemical modifications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Biological Evaluation and QSAR Studies
Lastly, the synthesis and biological evaluation of 6-oxo-pyridine-3-carboxamide derivatives as antimicrobial and antifungal agents by El-Sehrawi et al. (2015) represent another application. They conducted 2D QSAR studies to understand the relationship between the molecular structure of these compounds and their biological activities, offering insights into the design of more effective antimicrobial agents (El-Sehrawi, Soliman, Khalifa, & El-Bakry, 2015).
Propiedades
IUPAC Name |
6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-10(21)20-8-7-12-13(9-20)24-17(14(12)15(18)22)19-16(23)11-5-3-2-4-6-11/h11H,2-9H2,1H3,(H2,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMXXRSIPNMYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

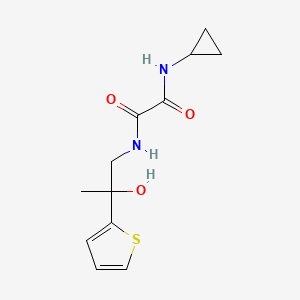

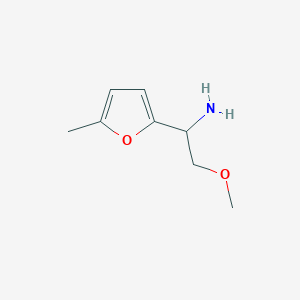


![N-[(3-Ethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2740822.png)
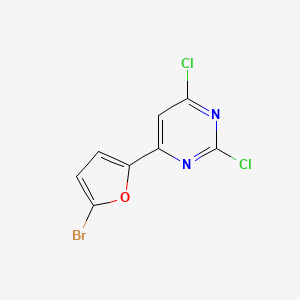
![Sodium;2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B2740824.png)
